REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:16])[C:6]([CH3:7])=[CH:5][CH2:4][CH:3]1[CH2:8][CH:9]=[CH:10][C:11]([O:13]CC)=[O:12].C1COCC1>[OH-].[Na+]>[CH3:1][C:2]1([CH3:16])[C:6]([CH3:7])=[CH:5][CH2:4][CH:3]1[CH2:8][CH:9]=[CH:10][C:11]([OH:13])=[O:12] |f:2.3|
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Name
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Ethyl 4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enoate
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Quantity
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2 g
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Type
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reactant
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Smiles
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CC1(C(CC=C1C)CC=CC(=O)OCC)C
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Name
|
|
Quantity
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10 mL
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Type
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reactant
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
10 mL
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Type
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solvent
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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[OH-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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83 °C
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Upon completion of the reaction
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Type
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WASH
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Details
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the aqueous layer was washed twice with MTBE (10 ml×2)
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Type
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ADDITION
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Details
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The aqueous layer was treated with aqueous 1.0 N HCl until it
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Type
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EXTRACTION
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Details
|
extracted three times with AcOEt (10 ml×3)
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Type
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CONCENTRATION
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Details
|
The combined AcOEt extracts were concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
purified via flash column chromatography with MTBE/Hexanes (5-20% gradient)
|
Name
|
4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enoic acid
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Type
|
product
|
Smiles
|
CC1(C(CC=C1C)CC=CC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.58 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |